molecular formula C3H8N2 B8093310 (1R,2R)-Cyclopropane-1,2-diamine

(1R,2R)-Cyclopropane-1,2-diamine

Cat. No.: B8093310
M. Wt: 72.11 g/mol
InChI Key: DQSBSLFFVASXRY-PWNYCUMCSA-N
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Description

(1R,2R)-Cyclopropane-1,2-diamine (CAS 758637-65-9) is an enantiomerically pure vicinal diamine characterized by its rigid cyclopropane backbone. This structure imparts significant ring strain, a property that can be exploited to enhance reactivity and conformational rigidity in molecular design . The compound serves as a privileged scaffold in diverse research fields, primarily due to the defined spatial orientation of its two amino groups, which makes it an excellent precursor for developing chiral ligands and organocatalysts . In asymmetric catalysis, derivatives of this diamine are employed as ligands for transition metals such as ruthenium (Ru) and iridium (Ir), where they facilitate high levels of enantioselectivity in synthetic transformations . Within medicinal chemistry, the cyclopropane motif is a valuable building block for constructing pharmaceutically active compounds. Its incorporation can improve metabolic stability and enhance binding affinity to biological targets by limiting conformational flexibility, making it a feature in the design of potential antimicrobial and anticancer agents . The compound is offered with guaranteed high purity and is intended for research applications only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet for proper handling protocols.

Properties

IUPAC Name

(1R,2R)-cyclopropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2/c4-2-1-3(2)5/h2-3H,1,4-5H2/t2-,3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSBSLFFVASXRY-PWNYCUMCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

72.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Asymmetric Catalysis

(1R,2R)-Cyclopropane-1,2-diamine serves as a chiral auxiliary in asymmetric synthesis. It is utilized to create enantiomerically pure compounds that are essential in pharmaceuticals. The compound's ability to form stable complexes with metal ions enhances its role as a chiral ligand in catalytic processes .

Coordination Chemistry

Due to its two amine groups, this compound can effectively bind metal ions, making it suitable for constructing metal-organic frameworks (MOFs) . These porous materials have applications in gas storage, separation technologies, and catalysis .

Medicinal Chemistry

Research has shown that derivatives of this compound exhibit various biological activities:

  • Antimicrobial Properties : Modifications of the compound have demonstrated efficacy against resistant bacterial strains. Certain derivatives achieved minimum inhibitory concentrations (MICs) lower than traditional antibiotics.
  • Anticancer Activity : Studies indicate that specific derivatives can induce apoptosis in cancer cell lines through mechanisms such as caspase activation and cell cycle arrest.
  • Enzyme Inhibition : The compound acts as an inhibitor of monoamine oxidase (MAO), suggesting potential therapeutic benefits for neurological disorders like depression.

Comparative Analysis of Related Compounds

To contextualize the utility of this compound, it is beneficial to compare it with similar compounds:

CompoundStructure TypeBiological Activity
This compoundThree-membered ringAntimicrobial, anticancer
Cyclobutane-1,2-diamineFour-membered ringLimited biological activity
Cyclohexane-1,2-diamineSix-membered ringModerate enzyme inhibition

Case Study 1: Antimicrobial Efficacy

A study evaluated several derivatives of this compound for their antimicrobial properties against resistant bacterial strains. Results indicated that certain modifications significantly increased potency compared to traditional antibiotics.

Case Study 2: Anticancer Mechanism

In vitro experiments on breast cancer cell lines demonstrated that a specific derivative induced apoptosis through the activation of caspase pathways. This highlights the potential for developing CPDA-based compounds as novel anticancer agents .

Case Study 3: Neuropharmacological Effects

Research investigating the neuropharmacological effects found that this compound acts as a selective MAO inhibitor. Animal model studies showed significant improvements compared to controls when treated with CPDA derivatives .

Mechanism of Action

The mechanism by which (1R,2R)-Cyclopropane-1,2-diamine exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (1R,2R)-Cyclopropane-1,2-diamine with analogous cyclic and acyclic diamines:

Compound Name Structure Molecular Formula Key Applications Distinctive Properties References
This compound Cyclopropane with NH₂ groups C₃H₈N₂ Chiral synthesis, organocatalysis High ring strain, enhanced reactivity
(1R,2R)-Cyclohexane-1,2-diamine Cyclohexane with NH₂ groups C₆H₁₄N₂ Oxaliplatin intermediates, epoxy curing Flexible ring, stable coordination
(1R,2R)-1,2-Diphenylethane-1,2-diamine Ethane backbone with Ph groups C₁₄H₁₆N₂ Asymmetric catalysis, ligand synthesis High steric bulk, mp = 67.5°C
(1R,2R)-N,N′-Dibenzylcyclohexane-1,2-diamine Cyclohexane with benzyl groups C₂₀H₂₆N₂ Copper(II) complexes for Henry reaction Enhanced enantioselectivity in catalysis
Bis(4-methoxyphenyl)ethylenediamine Ethylenediamine with aryl groups C₁₆H₂₀N₂O₂ Chiral resolution, metal coordination Solid morphology, high melting point

Catalytic Performance and Reactivity

  • However, its instability under prolonged reaction conditions may limit utility .
  • Cyclohexane Derivatives : Widely used in enantioselective catalysis due to their conformational flexibility. For example, (1R,2R)-Cyclohexane-1,2-diamine derivatives form dinuclear copper(II) complexes that enhance the Henry reaction (nitroaldol) yield (up to 95% ee) .
  • Diphenylethane Derivatives : Bulky aryl groups in compounds like L8 () provide steric shielding, critical for controlling stereochemistry in oxidative coupling reactions (e.g., 85% yield for L4) .

Organocatalysis

  • (1R,2R)-Cyclohexane-1,2-diamine derivatives catalyze solvent-free α-amination of aldehydes with azodicarboxylates (90% ee, 20 mol% loading) .

Metal Complexation

  • Cyclohexane-based ligands (e.g., L4–L7 in ) form stable complexes with Pd and Cu, enabling cross-coupling and nitroaldol reactions.
  • (1R,2R)-1,2-Diphenylethane-1,2-diamine coordinates palladium in an R,S-fashion, critical for selective catalysis in C–N bond formation .

Biological Activity

(1R,2R)-Cyclopropane-1,2-diamine is a cyclic organic compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Overview of this compound

Chemical Structure and Properties
this compound has a three-membered cyclopropane ring with two amine groups attached to adjacent carbon atoms. Its unique structure imparts considerable ring strain, which enhances its reactivity and biological interactions. The compound is primarily studied for its role as a building block in the synthesis of biologically active molecules.

Synthesis Methods

Common Synthesis Routes

  • Cyclization Reactions : The compound can be synthesized through the cyclization of 1,3-dihalopropanes or β-haloalkenes using metal-based reductants like lithium or magnesium.
  • Catalytic Methods : Industrial production often employs chromium-catalyzed cyclopropanation reactions with bromoform in the presence of organosilicon reductants.

Biological Mechanisms

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in critical metabolic pathways. Its rigid structure allows it to fit into enzyme active sites effectively.
  • Receptor Interaction : It may also interact with specific receptors, influencing signaling pathways that are pivotal in various physiological processes.

Pharmacological Applications

Research indicates that derivatives of this compound exhibit various pharmacological activities:

  • Antimicrobial Properties : Studies have demonstrated that certain derivatives possess significant antimicrobial effects against a range of pathogens .
  • Anticancer Activity : There is emerging evidence suggesting that these compounds may inhibit tumor growth by targeting specific cancer cell pathways .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation of cancer cells
Enzyme InhibitionTargets key metabolic enzymes

Case Study: Anticancer Activity

A study published in Nature Communications highlighted the anticancer potential of this compound derivatives. The research focused on their ability to induce apoptosis in breast cancer cells through modulation of the PI3K/Akt signaling pathway. The results showed a dose-dependent inhibition of cell growth with IC50 values indicating potent activity at low concentrations .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other cyclic amines:

CompoundStructural FeaturesBiological Activity
Cyclopropane-1,3-diamineAmine groups on different carbonsVaries; less potent
Cyclobutane-1,2-diamineFour-membered ringDifferent stability
Cyclopentane-1,2-diamineFive-membered ringVaries; generally less reactive

The three-membered ring structure of this compound contributes to its unique reactivity and biological profile compared to its analogs.

Preparation Methods

Asymmetric Ring-Opening of Aziridines

The stereoselective ring-opening of meso-aziridines represents a robust method for synthesizing enantiopure 1,2-diamines. For cyclopropane-1,2-diamine derivatives, this approach involves:

  • Substrate Design : Meso-aziridines with cyclopropane backbones are synthesized via [2+1] cycloaddition of diazo compounds with alkenes under Rh(II) catalysis .

  • Catalytic Aminolysis : Chiral Brønsted acids or transition-metal complexes facilitate nucleophilic ring-opening. For example, binaphthol-derived phosphoric acids enable >90% enantiomeric excess (ee) in the presence of ammonia or amine nucleophiles .

  • Stereochemical Control : The trans-stereochemistry of the aziridine ring ensures retention of the (1R,2R) configuration post-ring-opening .

Example Protocol :

  • React (1S,2S)-cyclopropane-1,2-diyl bis(4-methylbenzenesulfonate) with sodium azide to form the diazide.

  • Reduce diazide to diamine using LiAlH4 in THF at −78°C.

  • Resolve enantiomers via chiral HPLC or enzymatic resolution.

Catalytic Cyclopropanation of Allylic Amines

Transition-metal-catalyzed cyclopropanation enables direct access to cyclopropane diamines from acyclic precursors:

  • Rhodium-Carbynoid Systems : Rh2(esp)2 catalyzes [2+1] cycloaddition between alkynes and hypervalent iodine reagents (e.g., Ar–I≡C–CO2Et), yielding cyclopropenium intermediates. Subsequent nucleophilic amination with NH3 affords diamines with >20:1 diastereomeric ratio (dr) .

  • Iron-Based Catalysts : Fe(II) porphyrin complexes promote cyclopropanation of allylic amines with diazomethanes, achieving 70–85% yields and moderate ee (60–75%) .

Optimized Conditions :

ParameterValue
CatalystRh2(esp)2 (1 mol%)
SubstratePhenylacetylene
Reagentp-Tolyl diazomethane
SolventCH2Cl2/THF (3:1)
Temperature−20°C to 25°C
Yield93%
ee98% (HPLC)

Enantioselective Hydroamination

Hydroamination of cyclopropene derivatives provides a modular route to 1,2-diamines:

  • Gold Catalysis : Au(I)/chiral phosphine complexes (e.g., (R)-DTBM-Segphos) catalyze anti-Markovnikov hydroamination of cyclopropenes with primary amines, achieving 80–92% ee .

  • Photoredox Systems : Dual catalytic systems (e.g., Ir(ppy)3 and chiral amines) enable radical-based hydroamination under visible light, tolerating electron-deficient cyclopropenes .

Mechanistic Insight : The rigidity of the cyclopropane ring minimizes undesired ring-opening side reactions, ensuring high regioselectivity.

Desymmetrization of meso-Diamines

Enzymatic or chemical desymmetrization of meso-cyclopropane-1,2-diamine derivatives offers industrial scalability:

  • Lipase-Catalyzed Resolution : Candida antarctica lipase B (CAL-B) selectively acylates one amine group in meso-diamine, enabling separation of enantiomers via crystallization (70–85% yield, 99% ee) .

  • Chiral Auxiliaries : Condensation with (R)- or (S)-mandelic acid forms diastereomeric salts, separable by fractional crystallization .

Industrial Case Study :

  • React meso-cyclopropane-1,2-diamine with p-toluenesulfonyl chloride in CH2Cl2.

  • Treat with (R)-mandelic acid to precipitate the (1R,2R)-diastereomer.

  • Recrystallize from ethanol/water (3:1) to achieve >99.5% purity.

Reductive Amination of Cyclopropane Dicarbonyls

Two-step reductive amination provides a straightforward route:

  • Dicarbonyl Synthesis : Oxidative cleavage of cyclopropene derivatives (e.g., with OsO4/NaIO4) yields cyclopropane-1,2-diketones .

  • Enantioselective Reduction : Ru(II)/BINAP catalysts hydrogenate diketones to diols, followed by Mitsunobu reaction with NaN3 and Staudinger reduction to diamines (overall 65–75% yield, 90–95% ee) .

Critical Parameters :

  • High pressure (50–100 bar H2) ensures complete diketone reduction.

  • Azide intermediates require careful handling due to explosivity.

Emerging Methods: Electrochemical and Photochemical Approaches

  • Electrophotocatalysis : Trisaminocyclopropenium (TAC) ions mediate vicinal C–H diamination of cyclopropanes under electrochemical conditions, enabling direct conversion to diamines without prefunctionalization (60–80% yield) .

  • Photoinduced [3+2] Cycloaddition : UV irradiation of cyclopropane-tethered enamines with azides generates triazoline intermediates, which decompose to diamines under mild conditions .

Q & A

Basic: What are the key synthetic routes to (1R,2R)-Cyclopropane-1,2-diamine, and how can enantiomeric purity be ensured?

Answer:

  • Cyclopropanation : Utilize transition-metal-catalyzed cyclopropanation of dienes with diazo compounds (e.g., Rh(II) or Cu catalysts) to form the cyclopropane core. Chiral ligands (e.g., bisoxazolines) can induce stereoselectivity .
  • Diamination : Introduce amino groups via reductive amination of cyclopropane ketones or selective protection/deprotection strategies.
  • Purification : Chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances enantiomeric excess. Monitor purity via [α]D measurements and NMR .

Advanced: How can computational methods resolve contradictions in the stereochemical assignment of this compound derivatives?

Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict NMR chemical shifts and coupling constants. Compare computed vs. experimental 1^1H/13^{13}C NMR data to validate configurations .
  • Vibrational Circular Dichroism (VCD) : Simulate and compare VCD spectra to experimental data for absolute configuration confirmation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • X-ray Crystallography : Resolve absolute stereochemistry using SHELX for refinement (e.g., SHELXL-2018) .
  • 2D NMR : Employ COSY and NOESY to assign proton environments and confirm spatial proximity of substituents .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular formula and detects impurities .

Advanced: How can researchers optimize reaction conditions for asymmetric cyclopropanation to improve yields?

Answer:

  • Catalyst Screening : Test chiral ligands (e.g., Salen, BOX) with Cu or Rh catalysts to balance steric and electronic effects .
  • Solvent Effects : Use non-polar solvents (toluene) to stabilize transition states and reduce side reactions.
  • Kinetic Control : Monitor reaction progress via in-situ FTIR to terminate at optimal conversion .

Basic: What storage conditions are recommended to preserve the stability of this compound?

Answer:

  • Inert Atmosphere : Store under argon or nitrogen to prevent oxidation.
  • Temperature : Keep at –20°C in amber vials to avoid photodegradation.
  • Desiccants : Include molecular sieves to mitigate hygroscopic decomposition .

Advanced: How can discrepancies in reported physicochemical properties (e.g., melting points) be addressed?

Answer:

  • Purity Analysis : Use DSC to measure melting ranges and compare with literature. Impurities (>5%) broaden peaks .
  • Polymorphism Screening : Conduct slurry experiments in multiple solvents to identify stable crystalline forms .

Basic: What role does this compound play in asymmetric catalysis?

Answer:

  • Chiral Ligand : Coordinate to metals (e.g., Pd, Ru) to catalyze asymmetric hydrogenation or C–C bond-forming reactions.
  • Intermediate : Serve as a building block for chiral auxiliaries (e.g., oxaliplatin precursors) .

Advanced: What strategies mitigate challenges in scaling up enantioselective syntheses?

Answer:

  • Flow Chemistry : Improve heat/mass transfer for exothermic cyclopropanation steps .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

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